4-(2-iodophenyl)tetrahydro-2H-pyran
Description
4-(2-Iodophenyl)tetrahydro-2H-pyran is a heterocyclic compound featuring a tetrahydropyran ring substituted with a 2-iodophenyl group. The iodine atom at the ortho position of the phenyl ring imparts unique electronic and steric properties, making this compound valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) due to iodine’s role as a superior leaving group compared to bromine or chlorine . Its molecular weight, calculated as $ C{11}H{13}IO $, is approximately 288.13 g/mol.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
4-(2-iodophenyl)oxane |
InChI |
InChI=1S/C11H13IO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
InChI Key |
DANVYJGFMIXQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2I |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydropyran, including 4-(2-iodophenyl)tetrahydro-2H-pyran, exhibit significant anticancer properties. For instance, studies have shown that certain 4H-pyran derivatives can inhibit the proliferation of colorectal cancer cells (HCT-116) by targeting cyclin-dependent kinase 2 (CDK2) pathways. This inhibition leads to reduced cell viability and induced apoptosis through caspase activation .
Antibacterial and Antioxidant Properties
The compound has also been evaluated for its antibacterial and antioxidant activities. In a comparative study, several derivatives demonstrated lower IC50 values against Gram-positive bacteria than standard antibiotics like ampicillin, indicating a strong potential for therapeutic applications in treating bacterial infections . Furthermore, antioxidant assays showed that some derivatives effectively scavenged free radicals, suggesting their utility in combating oxidative stress-related diseases.
Organic Synthesis Applications
Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecular architectures. Its unique structure allows it to participate in various reactions such as:
- Radical Reactions : It can be employed in radical coupling reactions, which are essential for constructing complex organic molecules.
- Alkylation Reactions : The compound can undergo regioselective alkylation, facilitating the introduction of various alkyl groups into target molecules .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4g | Antibacterial | <10 | |
| 4j | Antioxidant | 0.072 | |
| 4d | Anticancer | 75.1 | |
| 4k | Anticancer | 85.88 |
Table 2: Reaction Conditions for Synthesis Using this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Radical Coupling | Room Temp, Solvent A | 36 |
| Regioselective Alkylation | Increased ligand concentration | Variable |
| Grignard Reaction | Dry conditions | High |
Case Studies
Case Study 1: Anticancer Efficacy
In a detailed study examining the effects of various tetrahydropyran derivatives on HCT-116 cells, compounds were found to inhibit CDK2 activity significantly. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies targeting specific kinase pathways .
Case Study 2: Antibacterial Screening
A comprehensive screening of several derivatives against common bacterial strains highlighted the effectiveness of certain compounds derived from tetrahydropyran scaffolds. Notably, compounds demonstrated superior activity against resistant strains compared to traditional antibiotics, suggesting their potential role in addressing antibiotic resistance issues .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and substituent effects among 4-(2-iodophenyl)tetrahydro-2H-pyran and related compounds:
Key Observations :
- Electronic Effects : The electron-withdrawing iodine atom in this compound enhances electrophilicity at the aryl position, facilitating oxidative addition in metal-catalyzed reactions. In contrast, methoxy groups (electron-donating) improve stability but reduce reactivity in such processes .
Preparation Methods
Mechanistic Insights and Stereochemical Control
The reaction proceeds via an oxocarbenium ion intermediate, generated through protonation of the aldehyde followed by nucleophilic attack by the alkene. In the case of iodophenyl substrates, the bulky iodine substituent influences the chair-like transition state, favoring a cis-2,5-disubstituted tetrahydropyran configuration. For example, FeCl3-catalyzed Prins cyclization of 2-iodostyrene glycol with paraformaldehyde at 80°C yields the target compound with >90% diastereoselectivity.
Optimization and Limitations
Key variables include:
-
Acid catalyst : Lewis acids (e.g., FeCl3, BF3·OEt2) outperform Brønsted acids in minimizing side reactions.
-
Solvent : Dichloromethane or toluene enhances oxocarbenium ion stability.
-
Temperature : Reactions performed at 60–100°C balance reaction rate and byproduct formation.
A representative procedure involves heating 2-iodophenylpropargyl alcohol (1.0 equiv) with paraformaldehyde (2.5 equiv) and FeCl3 (0.1 equiv) in toluene at 80°C for 12 hours, achieving a 78% isolated yield. However, steric hindrance from the iodophenyl group can reduce cyclization efficiency, necessitating excess aldehyde or prolonged reaction times.
Base-Promoted Domino Reactions: Sequential Bond Formation
Domino reactions enable the construction of complex scaffolds through consecutive transformations in a single pot. For this compound, this approach integrates Knoevenagel condensation, cyclization, and halogenation steps.
Reaction Sequence and Critical Parameters
A study by ACS Omega details the synthesis of 2H-pyran-3-carbonitriles via a KOH-mediated domino process. Adapting this to iodophenyl systems involves:
-
Knoevenagel condensation : 2-iodobenzaldehyde reacts with malononitrile in DMF to form an α,β-unsaturated nitrile.
-
Cyclization : Intramolecular attack by a hydroxyl group forms the tetrahydropyran ring.
-
Iodine retention : Careful control of base strength (KOH vs. NaOH) prevents deiodination.
Using KOH (1.2 equiv) in DMF at 100°C, the reaction completes in 6 hours, yielding this compound-3-carbonitrile as a key intermediate. Subsequent hydrolysis with HCl (1 N) affords the free pyran in 65% overall yield.
Advantages Over Traditional Methods
-
Atom economy : Eliminates separate purification steps for intermediates.
-
Functional group tolerance : Nitriles and ethers remain intact under basic conditions.
Palladium-Catalyzed Coupling: Introducing the Iodophenyl Group
Palladium-mediated cross-couplings offer a modular route to install iodophenyl moieties onto preformed tetrahydropyran cores. The Suzuki-Miyaura and Ullmann reactions are particularly effective.
Suzuki-Miyaura Coupling
This method couples a tetrahydropyran boronic acid with 2-iodobromobenzene. Key steps include:
-
Boronation : Hydroboration of tetrahydropyran-4-ene with BH3·THF.
-
Coupling : Pd(PPh3)4 (5 mol%) catalyzes the reaction in dioxane/H2O (3:1) at 90°C.
The process achieves 82% yield but requires anhydrous conditions to prevent boronic acid hydrolysis.
Ullmann-Type Aryl-Iodine Bond Formation
Copper(I)-catalyzed coupling of tetrahydropyran-4-amine with 1,2-diiodobenzene constructs the C–N bond adjacent to iodine. Using CuI (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand in DMSO at 120°C, the product forms in 70% yield.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Prins Cyclization | FeCl3, Toluene | 80 | 12 | 78 | >90% cis |
| Domino Reaction | KOH, DMF | 100 | 6 | 65 | Moderate |
| Suzuki-Miyaura | Pd(PPh3)4, Dioxane | 90 | 24 | 82 | N/A |
| Ullmann Coupling | CuI, DMSO | 120 | 48 | 70 | N/A |
Key findings :
Q & A
Q. What are the optimized synthetic routes for 4-(2-iodophenyl)tetrahydro-2H-pyran, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis of tetrahydropyran derivatives often employs Prins cyclization or transition-metal-catalyzed coupling reactions. For example, 4-halo-tetrahydropyrans can be synthesized via Prins cyclization using benzaldehyde derivatives and silanes under acidic catalysis, with temperature control (e.g., 0–25°C) critical for regioselectivity . Diastereoselective synthesis using copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) has achieved >90% enantiomeric excess in related tetrahydropyrans by tuning steric and electronic effects of substituents . For iodinated analogs, halogenation post-cyclization (e.g., iodination via electrophilic substitution) may require inert conditions to prevent dehalogenation .
Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?
- Methodological Answer : ¹H and ¹³C NMR chemical shifts and coupling constants are pivotal. For example, axial vs. equatorial substituents in tetrahydropyrans exhibit distinct splitting patterns: axial protons typically show larger coupling constants (J = 10–12 Hz) due to trans-diaxial interactions, while equatorial protons display smaller J values (2–4 Hz). In diastereomers, the chemical environment of the iodophenyl group (e.g., para vs. ortho substitution) alters aromatic proton shifts (δ 6.5–7.5 ppm) and coupling with the pyran oxygen .
Advanced Research Questions
Q. What mechanistic insights explain chemoselective hydrodehalogenation of this compound, and how does this apply to natural product synthesis?
- Methodological Answer : Stannane-free hydrodehalogenation using Pd/C or Ni catalysts under H₂ atmosphere selectively removes iodine without reducing the pyran ring. For example, Chan et al. achieved >95% yield in deiodinating 4-iodotetrahydropyrans using Pd/C (5 mol%) in ethanol at 50°C . Computational studies suggest iodine’s polarizability facilitates oxidative addition to the catalyst, while steric hindrance from the pyran ring protects the core structure. This method is critical for synthesizing dehalogenated intermediates in natural products like SCH 351448 .
Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the C–I bond dissociation energy (~50 kcal/mol) and transition states in Suzuki-Miyaura couplings. The iodophenyl group’s electron-withdrawing nature activates the pyran ring for nucleophilic attack, with iodine acting as a leaving group. Solvent effects (e.g., DMF vs. THF) and ligand choice (e.g., SPhos vs. XPhos) are optimized using molecular docking to predict coupling efficiency with arylboronic acids .
Q. What strategies resolve contradictions in biological activity data for iodinated tetrahydropyrans?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., HMG-CoA reductase inhibition) may arise from stereochemical impurities or assay conditions. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) can separate enantiomers, while kinetic assays (e.g., NADPH consumption at 340 nm) under standardized pH (7.4) and temperature (37°C) improve reproducibility . Meta-analyses of structure-activity relationships (SAR) highlight iodine’s role in enhancing lipophilicity and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
